Cas no 1808607-53-5 (4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride)

4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride
-
- MDL: MFCD29763139
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-260575-2.5g |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 2.5g |
$1931.0 | 2024-06-18 | |
Enamine | EN300-260575-10.0g |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 10.0g |
$4236.0 | 2024-06-18 | |
Enamine | EN300-260575-0.5g |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 0.5g |
$768.0 | 2024-06-18 | |
Enamine | EN300-260575-5g |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 5g |
$2858.0 | 2023-09-14 | |
Aaron | AR01C59G-50mg |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 50mg |
$340.00 | 2025-02-09 | |
1PlusChem | 1P01C514-2.5g |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 2.5g |
$2449.00 | 2024-06-18 | |
1PlusChem | 1P01C514-10g |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 10g |
$5298.00 | 2023-12-20 | |
Aaron | AR01C59G-500mg |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 500mg |
$1081.00 | 2025-02-09 | |
Aaron | AR01C59G-5g |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 5g |
$3955.00 | 2023-12-14 | |
A2B Chem LLC | AW45208-2.5g |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride |
1808607-53-5 | 95% | 2.5g |
$2068.00 | 2024-04-20 |
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride 関連文献
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochlorideに関する追加情報
Introduction to 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride (CAS No. 1808607-53-5)
4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride, identified by its CAS number 1808607-53-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research in drug discovery and development. The structural features of this molecule, particularly its tetramethyl-substituted pentyl chain and the presence of a 1,2,4-triazole moiety, contribute to its unique chemical properties and biological interactions.
The 1,2,4-triazole ring is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets such as enzymes and receptors. In the case of 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride, the triazole ring is linked to a pentylamine backbone, which introduces additional functional groups that can modulate its pharmacological activity. The dihydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for in vitro and in vivo studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of this compound with biological targets. Studies suggest that the tetramethyl-substituted pentyl chain may play a crucial role in determining the compound's pharmacokinetic properties, including its solubility and metabolic stability. Additionally, the 1,2,4-triazole moiety has been shown to exhibit inhibitory activity against certain enzymes and receptors associated with inflammatory responses and cancer pathways.
In the context of drug discovery, 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride has been investigated for its potential role in modulating immune responses. The triazole ring is known to interact with immune-modulatory pathways, making this compound a promising candidate for therapeutic applications in immunology. Preliminary studies have demonstrated that derivatives of this molecule can influence cytokine production and immune cell activation, suggesting its utility in developing novel immunotherapeutic agents.
The synthesis of 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently. The use of chiral auxiliaries or catalysts has also been explored to achieve enantiomerically pure forms of the compound, which is critical for evaluating its stereochemical specificity in biological assays.
From a biochemical perspective, the tetramethyl-substituted pentyl chain influences the compound's hydrophobicity and membrane permeability characteristics. These properties are essential for determining how well the molecule can penetrate biological barriers and reach its target sites within an organism. Additionally, the presence of multiple rotatable bonds in the structure provides opportunities for structural optimization through combinatorial chemistry or library synthesis approaches.
Research into 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride has also highlighted its potential as an intermediate in the synthesis of more complex pharmacophores. By modifying specific functional groups or introducing additional heterocyclic rings into the molecular framework, researchers can generate novel derivatives with enhanced biological activity or improved pharmacokinetic profiles. Such modifications are often guided by structure-based drug design principles derived from high-resolution crystal structures or computational docking studies.
The pharmaceutical industry continues to invest in research aimed at uncovering new therapeutic agents with improved efficacy and safety profiles. Compounds like 4,4-dimethyl-1-(4H-1,2,4-triazol-3-y]pentan-l-amine dihydrochloride (CAS No. 1808607_53_5) represent valuable starting points for developing next-generation drugs targeting various diseases. As our understanding of molecular interactions at the atomic level advances through techniques such as X-ray crystallography or cryo-electron microscopy (CryoEM), we can expect more refined insights into how these molecules interact with their biological targets.
In conclusion, 44dimethyl-l(42H-l ,24tria zol_3 y]pentan-l-am ine dihydroch loride (CAS No .1808607_53_5) is a structurally interesting compound with significant potential in pharmaceutical research . Its unique combination of functional groups , coupled with recent advancements in computational biology , makes it an attractive candidate for further exploration . As scientists continue to unravel new aspects of molecular recognition , compounds like this one will play an increasingly important role in shaping future therapeutic strategies .
1808607-53-5 (4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride) Related Products
- 1261516-12-4(6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine)
- 428482-36-4(2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid)
- 2000507-36-6(2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide)
- 6153-12-4(N-((4-Aminophenyl)sulfonyl)acetamide compound with 4-(aminomethyl)benzenesulfonamide (1:1))
- 1339190-73-6(1-(oxolan-3-yloxy)propan-2-amine)
- 1273598-92-7(2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol)
- 854035-84-0(4-(3-methylbutyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol)
- 867163-02-8(3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol)
- 2361792-83-6(N-[2-[(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-ethyl-2-propenamide)
- 2680530-95-2(ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride)




